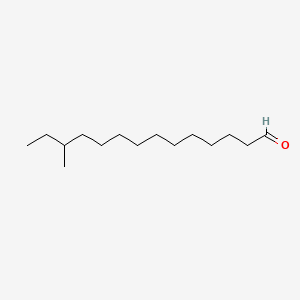

12-Methyltetradecanal

Descripción

Structure

3D Structure

Propiedades

Número CAS |

75853-50-8 |

|---|---|

Fórmula molecular |

C15H30O |

Peso molecular |

226.40 g/mol |

Nombre IUPAC |

12-methyltetradecanal |

InChI |

InChI=1S/C15H30O/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16/h14-15H,3-13H2,1-2H3 |

Clave InChI |

LOSARDBKYQAFPN-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)CCCCCCCCCCC=O |

Origen del producto |

United States |

Occurrence and Distribution of 12 Methyltetradecanal in Natural Systems

Identification and Characterization of 12-Methyltetradecanal in Animal-Derived Biological Matrices

The presence of this compound in ruminant-derived products is a result of a complex interplay between the animal's diet, its resident microbial populations, and its own metabolic processes.

Detection in Ruminant Tissues and Physiological Fluids (e.g., Beef, Plasma, Erythrocytes)

This compound has been detected and quantified in various tissues and physiological fluids of ruminants, most notably in beef. Research has shown that this compound contributes to the characteristic tallowy, beef-like aroma of cooked beef. acs.org Its concentration has been determined using stable isotope dilution assays in samples including beef, as well as in the plasma and erythrocytes of bovine animals. acs.org The levels of this compound are generally low in these tissues, reflecting its origin from microbial sources and subsequent absorption and distribution by the host animal. acs.org

Interactive Data Table: Concentration of this compound in Bovine Samples

| Biological Matrix | Concentration Range | Reference |

| Beef | Present (contributes to aroma) | acs.org |

| Plasma | Detected | acs.org |

| Erythrocytes | Small amounts detected | acs.org |

Association with Plasmalogen Metabolism and Release Mechanisms in Biological Substrates

The formation of this compound in ruminant tissues is directly linked to the metabolism of plasmalogens. acs.org Plasmalogens are a class of ether phospholipids (B1166683) characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. It is hypothesized that microorganisms in the rumen are the primary source of this compound, which is then absorbed by the animal and incorporated into its tissue plasmalogens. acs.org During processes such as cooking, these plasmalogens can break down, leading to the release of various aldehydes, including this compound. acs.org This release mechanism is a key factor in the development of the characteristic flavor profile of cooked beef.

Prevalence and Biogenesis of this compound in Microbial and Fungal Metabolomes

The ultimate origin of this compound in ruminants can be traced back to the metabolic activities of the diverse microbial communities inhabiting the rumen.

Isolation from Rumen Microbiota (e.g., Bacteria, Protozoa)

Scientific investigations have successfully isolated and quantified this compound from the microbiota of the bovine rumen. acs.org Studies have shown that the highest concentrations of this aldehyde are found in bacteria, followed by protozoa, both of which are abundant in the rumen ecosystem. acs.org This finding strongly supports the hypothesis that these microorganisms are the main producers of this compound. acs.org The compound is then transferred to the host animal through absorption from the gastrointestinal tract. acs.org

Interactive Data Table: Relative Abundance of this compound in Rumen Microbiota

| Microbial Fraction | Relative Amount | Reference |

| Bacteria | Highest amounts | acs.org |

| Protozoa | Lower amounts than bacteria | acs.org |

Formation through Enzymatic Hydrolysis of Fungal Lipid Extracts

Currently, there is no scientific evidence to suggest that this compound is formed through the enzymatic hydrolysis of fungal lipid extracts. Research into the composition of fungal lipids and the products of their enzymatic breakdown has not identified this compound as a resulting compound. Furthermore, plasmalogens, which are the precursors to this compound in animal tissues, are known to be absent in fungi. This fundamental difference in lipid composition makes the formation of this specific aldehyde from fungal sources highly unlikely.

Occurrence and Functional Role of this compound in Phytochemical and Food Systems

Based on available scientific literature, there is no significant information on the occurrence or functional role of this compound in phytochemical and food systems outside of animal-derived products. Extensive research on the chemical composition of plants and various food matrices has not reported the presence of this specific branched-chain aldehyde. Its biogenesis appears to be specifically linked to the microbial and metabolic pathways found in ruminant animals, and it is not a known constituent of plants or their derived food products.

Identification in Select Plant Species (e.g., Kohlrabi)

Kohlrabi (Brassica oleracea var. gongylodes L.) is a cruciferous vegetable known for its distinct flavor profile, which is largely attributed to sulfur-containing compounds. nih.gov Extensive studies on the volatile compounds of both raw and cooked kohlrabi have been conducted to identify the key odorants responsible for its characteristic aroma.

Research employing techniques such as Gas Chromatography-Olfactometry (GC-O) has identified a total of 55 odor-active compounds in green kohlrabi. nih.govacs.org The most significant contributors to its aroma are sulfur compounds, including various isothiocyanates and dimethyl trisulfide, as well as some lipid oxidation products. nih.govacs.org Other studies focusing on the volatile constituents of kohlrabi leaves have identified α-pinene and limonene as the main volatile compounds. tandfonline.comnih.govtandfonline.com However, in the detailed analyses of volatile compounds presented in these studies, this compound was not identified as a contributor to the aroma profile of kohlrabi. nih.govacs.orgtandfonline.comnih.govtandfonline.com

| Compound Class | Specific Compounds Identified | Reference |

|---|---|---|

| Sulfur Compounds | Dimethyl trisulfide, Methyl 2-methyl-3-furyl disulfide, 1-isothiocyanato-3-(methylsulfanyl)propane, Benzyl isothiocyanate, 1-isothiocyanato-4-(methylsulfanyl)butane | nih.govacs.org |

| Lipid Oxidation Products | 1-octen-3-one, trans-4,5-epoxy-(2E)-dec-2-enal | nih.govacs.org |

| Pyrazines | 2-isopropyl-3-methoxypyrazine | nih.govacs.org |

| Terpenes | α-pinene, limonene | tandfonline.comnih.govtandfonline.com |

Contribution to Characteristic Flavor and Aroma Profiles in Processed Edibles (e.g., Stewed Beef, Gouda-type Cheese)

While not prominent in the studied plant species, branched-chain aldehydes play a crucial role in the flavor and aroma of certain processed foods.

In cooked beef products, a related compound, 12-methyltridecanal, has been identified as a key aroma contributor. In a study comparing beef and pork vegetable gravies, the tallowy-smelling 12-methyltridecanal was detected as a key odorant only in the beef gravy, highlighting its role in the characteristic aroma of stewed beef. researchgate.net This compound is considered a character impact compound for beef, helping to distinguish its flavor profile from that of other meats like pork. researchgate.net

In the realm of dairy products, long-chain aliphatic aldehydes, including 12-methyltridecanal and its analogs, have been identified as novel odor-active compounds in ripe Gouda-type cheese. Research utilizing aroma extract dilution analysis (AEDA) revealed that the concentration of these branched-chain aldehydes increases as the cheese matures. This suggests that these compounds are influential in developing the unique and characteristic flavor profile of highly ripened Gouda cheese.

| Food Product | Compound Identified | Associated Aroma/Flavor Note | Significance |

|---|---|---|---|

| Stewed Beef | 12-Methyltridecanal | Tallowy | Key odorant specific to beef gravy |

| Gouda-type Cheese | 12-Methyltridecanal and its analogs | Unique odor note | Increases with maturation, influencing flavor |

Detection of Related Branched-Chain Aldehydes in Animal Semiochemical Systems (e.g., 13-Methyltetradecanal in Ovine Neonatal Recognition Cues)

Branched-chain aldehydes are also significant in the chemical communication systems of animals. These semiochemicals can convey critical information for behaviors such as kin recognition.

In sheep (Ovis aries), the bond between a ewe and her lamb is essential for neonatal survival and is largely mediated by olfactory cues. Research into the semiochemicals involved in this recognition process has led to the analysis of volatile organic compounds present in amniotic fluid and on the wool of newborn lambs. Among the numerous compounds identified, the related branched-chain aldehyde, 13-methyltetradecanal, has been detected. The presence of this and other volatile compounds in the lamb's odor profile is believed to play a role in the ewe's ability to recognize her own offspring from others in the flock.

| Animal | Compound | Biological Context | Potential Function |

|---|---|---|---|

| Sheep (Ovine) | 13-Methyltetradecanal | Amniotic fluid and wool of neonatal lambs | Component of the individual odor signature for maternal recognition |

Biosynthetic Pathways and Metabolic Origins of 12 Methyltetradecanal

Microbial Biosynthesis of Branched-Chain Fatty Aldehyde Precursors

The formation of 12-methyltetradecanal begins with the synthesis of its branched-chain fatty acid precursor, 12-methyltetradecanoic acid (anteiso-C15:0). This process is predominantly carried out by various microorganisms, including bacteria and fungi, which utilize specific enzymatic machinery to construct the characteristic branched-chain structure.

Mechanistic Contributions of Rumen Bacteria to Precursor Formation

The rumen, a specialized digestive compartment in ruminant animals, hosts a dense and diverse microbial ecosystem capable of synthesizing a wide array of compounds, including odd- and branched-chain fatty acids (OBCFAs). mdpi.com These OBCFAs, which typically constitute 2-3% of all fatty acids in milk fat, are derived from the cell membranes of rumen microbes. mdpi.com

The primary precursors for branched-chain fatty acids (BCFAs) are branched-chain amino acids—valine, leucine, and isoleucine—or short-chain branched carboxylic acids like isovaleric acid, isobutyric acid, and 2-methylbutyric acid. mdpi.com Specifically, 12-methyltetradecanoic acid (anteiso-C15:0) is synthesized using isoleucine as a starter unit. This amino acid is converted to 2-methylbutyryl-CoA, which then primes the fatty acid synthase system for elongation, resulting in the final anteiso-C15:0 fatty acid.

Several key bacterial species within the rumen are known for their capacity to produce BCFAs. For instance, Butyrivibrio species are enriched in iso and anteiso C15:0. cambridge.org Studies have shown that supplementing the diet of ruminants with branched-chain amino acid precursors, such as leucine, can increase the content of BCFAs in the cell membranes of rumen bacteria and protozoa. uvm.edu While many bacteria synthesize BCFAs, fibrolytic bacteria like Ruminococcus flavefaciens and Ruminococcus albus are particularly enriched in iso-fatty acids. nih.gov In contrast, starch-degrading microbes such as Selenomonas ruminantium tend to contain more linear odd-chain fatty acids. nih.gov The production of these precursor acids by bacteria like Bacteroides ruminicola and Megasphaera elsdenii can continue even after microbial growth has ceased. nih.gov

Table 1: Rumen Bacteria Involved in Branched-Chain Fatty Acid (BCFA) Precursor Synthesis| Bacterial Species/Group | Primary Precursors | Key BCFA Products | Reference |

|---|---|---|---|

| Fibrolytic Bacteria (e.g., Ruminococcus) | Branched-chain amino acids | Enriched in iso-fatty acids | nih.gov |

| Butyrivibrio | Branched-chain amino acids | iso-C15:0, anteiso-C15:0 | cambridge.org |

| Bacteroides ruminicola | Branched-chain amino acids (from Trypticase/casein) | Isobutyric acid, Isovaleric acid, 2-Methylbutyric acid | nih.gov |

| Megasphaera elsdenii | Branched-chain amino acids (from Trypticase/casein) | Isobutyric acid, Isovaleric acid, 2-Methylbutyric acid | cambridge.orgnih.gov |

Fungal Enzymatic Systems for Branched Fatty Acid Synthesis and Subsequent Conversion

Fungi also possess sophisticated enzymatic systems for the biosynthesis of long-chain fatty acids. The fungal fatty acid synthase (FAS) is a large, multi-domain enzyme complex responsible for forming fatty acids from acetyl-CoA and malonyl-CoA, with NADPH as the reducing agent. ebi.ac.uk These fungal FAS complexes are crucial not only for producing essential components of cell membranes but also for providing precursors for a variety of secondary metabolites. ebi.ac.uk

In oleaginous fungi, which are known for their ability to accumulate high levels of lipids, fatty acid synthesis is a tightly regulated process. frontiersin.orgnih.gov The synthesis pathway involves a series of reduction, dehydration, and re-reduction steps, where the fatty acid chain is extended by two carbons in each cycle. frontiersin.org While straight-chain fatty acids are the most common products, the incorporation of branched-chain starter units, derived from amino acid catabolism, allows for the synthesis of branched-chain fatty acids. Engineering of fungal FASs, for instance by integrating a thioesterase, can be used to control the chain length of the fatty acids produced. researchgate.net

Enzymatic Transformations and Biocatalytic Routes Leading to this compound

Once the precursor, 12-methyltetradecanoic acid, is synthesized, it must undergo enzymatic reduction to yield the final aldehyde product, this compound.

Carboxylic Acid Reductase (CAR)-Mediated Reduction of 12-Methyltetradecanoic Acid and Analogues

The direct conversion of a carboxylic acid to an aldehyde is catalyzed by a class of enzymes known as carboxylic acid reductases (CARs). These enzymes facilitate the reduction in the presence of ATP and NADPH. pnas.org A well-characterized CAR from Mycobacterium marinum (MmCAR) has demonstrated remarkable versatility, proving capable of converting a wide range of aliphatic fatty acids, with chain lengths from C6 to C18, into their corresponding aldehydes. pnas.orgnih.govmanchester.ac.uk This broad substrate specificity indicates that MmCAR is an effective biocatalyst for the reduction of 12-methyltetradecanoic acid to this compound.

The catalytic mechanism of CAR involves multiple domains: an adenylation (A) domain, a reductase (R) domain, and a peptidyl carrier protein (PCP) domain. pnas.org A phosphopantetheinyl transferase (PPTase) is also required to activate the enzyme. pnas.org The process involves the activation of the fatty acid, followed by a two-electron reduction via hydride transfer from NADPH to form the aldehyde product. pnas.orgpnas.org While CARs are highly efficient at producing aldehydes, some studies have noted that the reductase domain can possess an intrinsic side activity that further reduces the aldehyde to its corresponding primary alcohol, a phenomenon termed "overreduction". nih.gov

Table 2: Properties of Carboxylic Acid Reductase (CAR) for Aldehyde Synthesis| Enzyme Property | Description | Reference |

|---|---|---|

| Source Organism (Example) | Mycobacterium marinum | pnas.orgnih.gov |

| Substrate Range | Broad, including aliphatic fatty acids (C6-C18) | nih.govmanchester.ac.uk |

| Cofactors | ATP, NADPH | pnas.orgpnas.org |

| Mechanism | Two-electron reduction of the carboxylic acid group | pnas.org |

| Product | Fatty aldehyde | pnas.orgnih.gov |

Influence of Nutritional and Environmental Modulators on this compound Biosynthesis

The biosynthesis of this compound is highly dependent on the availability of its precursors, the production of which is sensitive to various nutritional and environmental factors. As the initial biosynthetic steps occur within microorganisms, particularly rumen bacteria, their metabolic activity is a key control point.

Diet has been proven to be a major determinant of the OBCFA content in milk fat, which reflects the composition and activity of the rumen microbiota. mdpi.com For example, the forage-to-concentrate ratio in the diet of ruminants can alter the rumen environment and thus the microbial populations responsible for BCFA synthesis. mdpi.com The availability of specific precursors is also critical. Studies on Bacteroides ruminicola and Megasphaera elsdenii have shown that the production of branched-chain fatty acids is dependent on the presence of branched-chain amino acids in the culture medium. nih.gov Furthermore, the concentration of carbohydrates like glucose can influence the output; B. ruminicola increased BCFA production with higher glucose levels, whereas M. elsdenii increased production when glucose was limited. nih.gov

Impact of Specific Exogenous Nutrients (e.g., Biotin, Leucine) on Odd- and Branched-Chain Fatty Acid Synthesis

The synthesis of odd- and branched-chain fatty acids (OBCFA), the precursors to compounds like this compound, is significantly influenced by the availability of certain exogenous nutrients, notably biotin and the amino acid leucine. Research has demonstrated that these nutrients can enhance the production of OBCFAs by affecting key enzymatic steps in their biosynthetic pathways.

Biotin, also known as vitamin B7, is an essential cofactor for acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. mdpi.comconsensus.app ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, which serves as the two-carbon donor for the elongation of the fatty acid chain. mdpi.comconsensus.app An adequate supply of biotin is therefore crucial for the continuous synthesis of fatty acids, including the branched-chain varieties. Studies have shown that biotin supplementation can stimulate the activity of ACC and fatty acid synthase, thereby promoting the synthesis of certain fatty acids. mdpi.comconsensus.app A deficiency in biotin leads to reduced activity of ACC and consequently, a decrease in the rate of fatty acid synthesis. consensus.app

The combined supplementation of biotin and leucine has been shown to have a synergistic effect on the synthesis of OBCFAs. An in vitro study on rumen fermentation demonstrated that the combination of biotin and leucine significantly increased the concentrations of total odd-chain fatty acids, total iso-fatty acids, total anteiso-fatty acids, and total branched-chain fatty acids. mdpi.com This study highlighted that biotin and leucine act on different regulatory targets; biotin primarily enhances the supply of malonyl-CoA via ACC, while leucine provides the necessary branched-chain precursors for fatty acid synthesis. mdpi.com

A study investigating the effects of biotin and leucine supplementation on the in vitro synthesis of odd- and branched-chain fatty acids in rumen fluid provided quantitative data on their impact. The treatments included a control group, a group supplemented with biotin, a group supplemented with leucine, and a group with a combination of both. The results, as summarized in the table below, show a significant increase in the concentrations of various fatty acids with the supplementation of these nutrients. mdpi.com

Interactive Data Table: Effect of Biotin and Leucine on Fatty Acid Concentrations (μg/mL)

| Fatty Acid | Control | Biotin | Leucine | Biotin + Leucine |

| Odd-Chain | ||||

| C15:0 | 18.5 | 20.2 | 20.5 | 22.1 |

| C17:0 | 12.3 | 13.5 | 13.8 | 14.9 |

| Branched-Chain (iso) | ||||

| iso-C15:0 | 10.1 | 11.0 | 11.2 | 12.1 |

| iso-C16:0 | 8.7 | 9.5 | 9.7 | 10.5 |

| iso-C17:0 | 6.4 | 7.0 | 7.1 | 7.7 |

| Branched-Chain (anteiso) | ||||

| anteiso-C15:0 | 14.2 | 15.5 | 15.8 | 17.1 |

| anteiso-C17:0 | 5.9 | 6.4 | 6.6 | 7.1 |

| Total Concentrations | ||||

| Total Odd-Chain Fatty Acids | 30.8 | 33.7 | 34.3 | 37.0 |

| Total iso-Fatty Acids | 25.2 | 27.5 | 28.0 | 30.3 |

| Total anteiso-Fatty Acids | 20.1 | 21.9 | 22.4 | 24.2 |

| Total Branched-Chain Fatty Acids | 45.3 | 49.4 | 50.4 | 54.5 |

| Total OBCFA | 76.1 | 83.1 | 84.7 | 91.5 |

Data sourced from an in vitro rumen fermentation study. mdpi.com

The conversion of the precursor fatty acid, 12-methyltetradecanoic acid, to the aldehyde, this compound, is likely carried out by fatty acyl-CoA reductases (FARs). nih.govoup.com These enzymes are known to be involved in the biosynthesis of fatty alcohols, which are immediate precursors to fatty aldehydes, particularly in the context of insect pheromone production. nih.govoup.combucek-lab.orgresearchgate.net While the specific FAR responsible for the reduction of 12-methyltetradecanoyl-CoA has not been definitively identified, the existence of this class of enzymes in various organisms, including insects, provides a clear biochemical pathway for the formation of this compound from its corresponding fatty acid. nih.govoup.combucek-lab.orgresearchgate.net

Advanced Methodologies for the Academic Analysis and Quantification of 12 Methyltetradecanal

Chromatographic Techniques for High-Resolution Separation and Identification

Chromatography is the cornerstone of chemical separation, and when coupled with mass spectrometry, it provides an unparalleled tool for the identification and structural elucidation of individual components within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for the separation and identification of volatile and semi-volatile compounds like 12-methyltetradecanal. sums.ac.iryoutube.com The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a gaseous mobile phase. youtube.com The retention time, the time it takes for a compound to travel through the column, is a characteristic property that aids in its identification.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. The fragmentation pattern provides rich structural information. For a long-chain branched aldehyde like this compound, key fragmentation patterns include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain.

Cleavage at the branch point, which helps to identify the location of the methyl group.

By comparing the obtained mass spectrum with established spectral libraries (e.g., NIST), the identity of the compound can be confirmed. journalijcar.orgnist.gov GC-MS is highly sensitive, making it ideal for detecting trace amounts of this compound in various matrices. sums.ac.ir

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 226 | [M]+• | Molecular Ion |

| 211 | [M-CH₃]+ | Loss of a methyl group |

| 197 | [M-C₂H₅]+ | Loss of an ethyl group (from the branched end) |

| 57 | [C₄H₉]+ | Fragment corresponding to the branched end of the chain |

| 44 | [CH₂CHO]+• | McLafferty Rearrangement Product |

For the analysis of volatile organic compounds (VOCs) like this compound from solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique. chromatographyonline.commdpi.commdpi.com It integrates sampling, extraction, and concentration into a single step. chromatographyonline.com In this method, a fused-silica fiber coated with a sorbent polymer is exposed to the headspace (the gas phase above the sample) in a sealed vial. mdpi.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.

After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed and transferred to the GC column for separation and subsequent MS detection. mdpi.com This technique is particularly advantageous as it minimizes matrix effects, reduces sample handling, and enhances sensitivity by concentrating analytes from the headspace. mdpi.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes.

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| SPME Fiber | DVB/CAR/PDMS | Broad-range coating for various volatiles. |

| Incubation Temperature | 40-60 °C | To promote volatilization of the analyte into the headspace. |

| Extraction Time | 20-45 min | To allow for sufficient adsorption of the analyte onto the fiber. frontiersin.org |

| Desorption Temperature | 250 °C | To ensure complete transfer of the analyte from the fiber to the GC injector. |

| GC Column | HP-5MS (or similar) | A non-polar column suitable for separating a wide range of organic compounds. |

The this compound molecule contains a chiral center at the carbon-12 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-12-methyltetradecanal and (S)-12-methyltetradecanal. These stereoisomers often exhibit different biological activities. Standard GC columns cannot separate enantiomers.

Enantioselective gas chromatography is the required technique for this purpose. It utilizes a special type of stationary phase that is itself chiral. These phases, often based on modified cyclodextrins, interact differently with each enantiomer, leading to different retention times and thus enabling their separation. This allows for the determination of the enantiomeric ratio (e.g., the proportion of R vs. S) in a sample. While specific applications for this compound are not widely documented, this methodology is the standard approach for the stereoisomeric analysis of chiral branched aldehydes and related compounds. nih.gov

Spectroscopic and Isotopic Dilution Methodologies

While GC-MS is excellent for identification, other methods are often preferred for absolute quantification and unambiguous structural confirmation.

Stable Isotope Dilution Assay (SIDA) is the gold standard for accurate and precise quantification of compounds in complex matrices. tum.denih.gov The method relies on the use of an internal standard that is a stable isotope-labeled version of the target analyte. For this compound, this would involve synthesizing the molecule with one or more heavy isotopes, such as Deuterium (²H) or Carbon-13 (¹³C), at specific positions.

A known quantity of this labeled internal standard is added to the sample at the very beginning of the sample preparation process. tum.de The labeled standard is chemically almost identical to the endogenous (unlabeled) this compound, so it behaves the same way during extraction, cleanup, and analysis, correcting for any analyte loss during these steps. nih.gov

The sample is then analyzed by MS (typically coupled with GC or LC). The mass spectrometer can easily distinguish between the native analyte and the heavier isotope-labeled standard based on their mass difference. By measuring the response ratio of the native analyte to the labeled standard, the exact concentration of this compound in the original sample can be calculated with very high accuracy, as it is independent of sample recovery. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for de novo structural elucidation of organic molecules. vscht.cz While MS provides information based on fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the intact molecule. For an analogue of this compound, both ¹H NMR and ¹³C NMR spectra would yield characteristic signals confirming its structure.

Key expected NMR signals for a long-chain branched aldehyde include:

¹H NMR: A highly characteristic and deshielded signal for the aldehyde proton (-CHO) appearing between 9 and 10 ppm. fiveable.melibretexts.orglibretexts.org Signals for the protons on the carbon adjacent to the carbonyl group (α-protons) would appear around 2.2-2.5 ppm. libretexts.orglibretexts.org The rest of the aliphatic protons in the long chain and the methyl groups would appear in the upfield region (approx. 0.8-1.6 ppm).

¹³C NMR: A distinctive signal for the carbonyl carbon appearing far downfield, typically in the 190-200 ppm range. fiveable.melibretexts.org The carbons of the long alkyl chain would resonate in the 10-40 ppm region.

Two-dimensional NMR techniques (like COSY and HSQC) can be used to establish connectivity between protons and carbons, providing unambiguous confirmation of the entire molecular structure, including the position of the methyl branch.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aldehyde H (-CHO) | 9.5 - 9.8 |

| ¹H | α-Methylene H (-CH₂CHO) | 2.3 - 2.5 |

| ¹H | Methine H at branch (-CH(CH₃)-) | ~1.5 |

| ¹H | Branched Methyl H (-CH(CH₃)-) | ~0.85 (doublet) |

| ¹³C | Carbonyl C (-CHO) | 195 - 205 |

| ¹³C | α-Carbon (-CH₂CHO) | 40 - 50 |

| ¹³C | Alkyl Chain Carbons (-(CH₂)n-) | 20 - 40 |

Optimized Sample Preparation and Derivatization Strategies for this compound Analysis

The accurate quantification and analysis of this compound, a branched-chain fatty aldehyde, from complex biological and ecological samples necessitate sophisticated sample preparation and derivatization techniques. The inherent reactivity of the aldehyde functional group and its potential presence in low concentrations within intricate lipid matrices require optimized protocols to ensure efficient extraction, minimize analyte loss, and enhance detection sensitivity for chromatographic analysis.

Advanced Lipid Extraction and Hydrolysis Procedures from Diverse Biological Matrices

The initial and most critical step in the analysis of this compound is its efficient isolation from the biological matrix. The choice of extraction and hydrolysis method is dictated by the nature of the sample (e.g., insect pheromone glands, fungal cells, environmental samples) and whether the aldehyde is present in a free or lipid-bound form.

Long-chain aldehydes like this compound are often components of insect pheromone blends and are typically extracted from the pheromone glands using a non-polar solvent. researchgate.net Hexane is a common choice due to its volatility and effectiveness in dissolving hydrophobic compounds while leaving more polar cellular components behind. researchgate.net For instance, in the analysis of pheromone components from moths, glands are often excised and directly extracted in a small volume of hexane for subsequent analysis. researchgate.netiastate.edu

In other biological systems, such as certain fungi, methyl-branched aldehydes are derived from corresponding fatty acid precursors present in the total lipid pool. researchgate.net In these cases, a comprehensive lipid extraction is required, followed by hydrolysis to release the precursor fatty acids. A common procedure involves the enzymatic hydrolysis of fungal lipid extracts using lipases. This process breaks down triglycerides and other esters, releasing the constituent fatty acids, including branched-chain variants like 12-methyltetradecanoic acid, which can then be chemically or biochemically converted to this compound. researchgate.net

While many pheromonal aldehydes exist in their free form, some long-chain aldehydes in biological tissues are found as vinyl ethers within complex lipids known as plasmalogens. gerli.com To release these aldehydes, acid-catalyzed hydrolysis is employed. A typical procedure involves dissolving the lipid extract in a solvent like diethyl ether and treating it with concentrated hydrochloric acid (HCl). gerli.com This rapidly cleaves the vinyl ether bond, liberating the free aldehyde. However, for analytes like this compound that are often found as free components, harsh acid hydrolysis might not be necessary and could potentially introduce artifacts. nih.gov

For broader lipidomic studies, which may seek to profile aldehydes alongside other lipids, established methods like Folch or Bligh-Dyer extractions using chloroform/methanol mixtures are common, though newer methods using solvents like methyl tert-butyl ether (MTBE) have also been developed. gerli.com After the initial extraction, purification using solid-phase extraction (SPE) on a silica gel cartridge can effectively isolate the aldehyde fraction from other lipid classes. gerli.com

| Matrix Type | Extraction/Hydrolysis Method | Key Reagents/Solvents | Target Form of Analyte | Reference |

|---|---|---|---|---|

| Insect Pheromone Glands | Direct Solvent Extraction | Hexane | Free this compound | researchgate.netiastate.edu |

| Fungal Biomass | Total Lipid Extraction followed by Enzymatic Hydrolysis | Chloroform/Methanol (for extraction); Lipase (for hydrolysis) | Precursor Fatty Acids (e.g., 12-Methyltetradecanoic acid) from lipids | researchgate.net |

| General Biological Tissues (containing plasmalogens) | Lipid Extraction followed by Acid Hydrolysis | Diethyl ether, Concentrated HCl | Aldehydes from vinyl ether-linked lipids | gerli.com |

| Complex Lipid Extracts | Solid-Phase Extraction (SPE) Purification | Hexane, Diethyl Ether, Toluene | Isolation of free aldehyde fraction | gerli.com |

Direct Transmethylation and Other Chemical Derivatization Approaches in Ecological and Biological Samples

Due to the volatility and thermal stability requirements for gas chromatography (GC), direct analysis of fatty aldehydes can be challenging. researchgate.net Chemical derivatization is a standard procedure to modify the analyte's functional group, thereby increasing its volatility and stability, and improving chromatographic separation and detector response. researchgate.net

Direct Transmethylation: A Method for Fatty Acid Precursors

The term "direct transmethylation" or "transesterification" refers to a one-step reaction that simultaneously extracts and converts fatty acids from complex lipids (like triglycerides) into their corresponding fatty acid methyl esters (FAMEs). researchgate.netnih.govresearchgate.net This procedure is not a derivatization method for aldehydes. Instead, it is highly relevant for the analysis of the potential biosynthetic precursors of this compound, such as 12-methyltetradecanoic acid. researchgate.net Common methods involve heating the sample with a reagent like methanolic potassium hydroxide (KOH) or a combination of a base and an acid catalyst, such as sodium methoxide followed by sulfuric acid in methanol. nih.govnih.gov The resulting FAMEs are volatile and well-suited for GC analysis, allowing researchers to quantify the precursor acid pool from which the target aldehyde may be formed. researchgate.netnih.gov

Chemical Derivatization of the Aldehyde Functional Group

For the direct analysis of this compound, derivatization strategies target the carbonyl group of the aldehyde.

Oximation: This is one of the most robust and widely used methods for aldehyde quantification. The reaction involves treating the aldehyde with an oximation reagent, most commonly O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). sigmaaldrich.comnih.gov PFBHA reacts with the carbonyl group to form a stable PFB-oxime derivative. nih.gov This derivatization offers several advantages:

The resulting oximes are thermally stable and exhibit excellent chromatographic properties. sigmaaldrich.com

The pentafluorobenzyl group is strongly electrophoric, making the derivative highly sensitive to electron capture detection (ECD) in GC. nih.gov

The method is highly sensitive, with detection limits in the femtomole range, making it ideal for trace-level analysis in environmental and biological samples. nih.gov The reaction can be performed directly on the sample extract before GC-MS analysis. sigmaaldrich.comresearchgate.net

Acetal Formation: An early and effective technique for fatty aldehyde analysis involves their conversion to dimethylacetal (DMA) derivatives. nih.gov This is achieved by reacting the aldehyde with methanol in the presence of an acid catalyst. The resulting DMA is more stable and less reactive than the parent aldehyde and can be readily separated from fatty acid methyl esters on both polar and non-polar GC columns. nih.gov Electron Ionization (EI) mass spectrometry of DMA derivatives yields characteristic fragmentation patterns that aid in their identification. nih.gov

Other Reagents: While PFBHA and DMA formation are common, other reagents can be used. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a powerful derivatizing agent that reacts with various functional groups, including carboxylic acids and amines. sigmaaldrich.comnih.govresearchgate.net While its primary use is not for simple aldehydes, it highlights the range of chemical tools available for modifying analytes for GC analysis. For aldehydes and ketones, two-step derivatization involving methoximation followed by silylation (e.g., with MSTFA) is also used in metabolomics to stabilize the carbonyl group and increase volatility. youtube.com

| Method | Target Analyte/Functional Group | Reagent(s) | Derivative Formed | Primary Analytical Advantage |

|---|---|---|---|---|

| Direct Transmethylation | Fatty Acids / Acyl groups in Lipids | Methanolic KOH or H₂SO₄/Methanol | Fatty Acid Methyl Ester (FAME) | Enables GC analysis of non-volatile fatty acid precursors. |

| Oximation | Aldehyde (Carbonyl Group) | PFBHA | PFB-Oxime | High stability and extreme sensitivity for trace aldehyde quantification (GC-ECD/MS). |

| Acetal Formation | Aldehyde (Carbonyl Group) | Methanol / Acid Catalyst | Dimethylacetal (DMA) | Creates stable derivatives with good GC separation properties. |

| Methoximation + Silylation | Aldehyde (Carbonyl Group) + other active hydrogens | Methoxyamine HCl, then MSTFA | Methoxime-TMS derivative | Stabilizes carbonyls against tautomerization before silylating other groups for comprehensive profiling. |

Academic Synthesis Strategies for 12 Methyltetradecanal

Chemoenzymatic and Biocatalytic Production Pathways

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing aldehydes. These pathways leverage the specificity of enzymes to catalyze desired transformations under mild conditions, often within engineered microbial hosts.

Carboxylic acid reductases (CARs) are pivotal enzymes in the biocatalytic production of aldehydes. They facilitate the one-step reduction of carboxylic acids to their corresponding aldehydes, a transformation that is challenging to achieve selectively using conventional chemical reductants. chemrxiv.org CARs are large, multi-domain enzymes that utilize ATP and NADPH as cofactors to activate and subsequently reduce the carboxylic acid substrate. chemrxiv.org The application of CARs can be implemented through two primary configurations: whole-cell biotransformation and purified enzyme (cell-free) systems.

Purified Enzyme Systems: Cell-free systems utilize isolated CAR enzymes to perform the conversion in vitro. This approach offers several benefits, including the absence of competing metabolic pathways, which prevents product loss to side reactions and simplifies downstream purification. chemrxiv.org However, the stoichiometric requirement for expensive cofactors (ATP and NADPH) is a major drawback. chemrxiv.org To address this, in vitro cofactor regeneration systems are often coupled with the primary reaction. These systems typically employ a secondary set of enzymes, such as polyphosphate kinases for ATP regeneration and glucose dehydrogenase for NADPH regeneration, to continuously replenish the consumed cofactors. chemrxiv.org While CARs from various sources have been identified, their substrate specificity varies. For instance, a CAR from Mycobacterium marinum has demonstrated activity on a range of straight-chain aliphatic acids from C6 to C18, indicating the feasibility of using such enzymes for the synthesis of long-chain aldehydes like 12-methyltetradecanal. core.ac.uk

Table 1: Comparison of Whole-Cell and Purified Enzyme Systems for CAR-mediated Synthesis

| Feature | Whole-Cell Biotransformation | Purified Enzyme (Cell-Free) System |

| Catalyst | Genetically modified microorganism (e.g., E. coli) | Isolated Carboxylic Acid Reductase (CAR) |

| Cofactor Supply | In vivo regeneration by host metabolism | Requires external addition and in vitro regeneration systems |

| Key Advantage | Integrated cofactor regeneration, lower reagent cost | High product purity, no competing metabolic pathways |

| Key Challenge | Product loss due to native aldehyde reduction | High cost of cofactors, complexity of regeneration systems |

| Process Control | More complex (cell viability, metabolism) | Simpler (enzyme stability, reaction kinetics) |

Maximizing the yield of this compound from whole-cell biocatalysis hinges on the meticulous optimization of microbial fermentation and culture conditions. The goal is to achieve high cell densities and maintain high levels of recombinant enzyme expression and activity, while simultaneously managing substrate and product toxicity.

A cornerstone of high-density microbial cultivation is the fed-batch fermentation strategy. nsf.govnih.govnih.gov Unlike simple batch cultures where all nutrients are supplied at the beginning, fed-batch processes involve the controlled feeding of a limiting nutrient (typically the carbon source) throughout the cultivation. nih.gov This approach prevents the accumulation of inhibitory metabolic byproducts, such as acetate, that can result from overflow metabolism when the carbon source is in excess. nsf.gov By controlling the substrate feeding rate, cell growth can be sustained to achieve significantly higher biomass, which in turn leads to a higher volumetric productivity of the target aldehyde. nsf.govnih.gov

Several parameters are critical for optimizing the fermentation process for aldehyde production:

Nutrient Feed Strategy: Predefined exponential feeding strategies are often employed to maintain a constant specific growth rate, ensuring balanced and reproducible cell growth before inducing enzyme expression. nih.gov

Induction Conditions: The timing and concentration of the inducer (e.g., IPTG or lactose (B1674315) for common E. coli expression systems) are crucial. Induction is typically initiated after a sufficient cell density has been reached to maximize protein production. frontiersin.orgjmb.or.kr

Temperature and pH: Post-induction temperature is often lowered (e.g., to 30°C) to improve the correct folding of the recombinant CAR enzyme and reduce metabolic stress on the cells. frontiersin.org Maintaining a stable pH (e.g., pH 7.0) is also essential for both cell health and enzyme activity. jmb.or.kr

Oxygen Supply: Aerobic respiration is vital for energy production and cofactor regeneration. The dissolved oxygen (DO) level must be carefully controlled, as oxygen limitation can trigger anaerobic metabolism and reduce yields. nih.gov

Strain Engineering: As mentioned previously, a critical optimization step is the use of engineered host strains. Strains of E. coli with deleted genes for endogenous aldehyde reductases are essential to prevent the conversion of the desired this compound into the corresponding alcohol, thereby channeling the metabolic flux towards the aldehyde product. asm.orgnih.gov Research has identified multiple aldehyde reductase genes in E. coli, and their combined deletion can result in a 90-99% reduction in endogenous ALR activity for a wide range of aldehydes. nih.gov

Table 2: Key Fermentation Parameters for Optimization

| Parameter | Objective | Typical Condition/Strategy | Rationale |

| Cultivation Mode | High cell density, high productivity | Fed-batch culture | Avoids overflow metabolism, allows for sustained growth. nsf.govnih.gov |

| Nutrient Feeding | Controlled, reproducible growth | Predefined exponential feed | Maintains constant specific growth rate, prevents substrate inhibition. nih.gov |

| Induction | Maximize active enzyme expression | Induce at mid-to-high cell density | Balances biomass accumulation with protein production burden. frontiersin.org |

| Temperature | Enhance protein folding, reduce stress | 30-37°C for growth, often lowered post-induction | Lower temperatures can improve soluble protein yield. frontiersin.org |

| pH Control | Maintain optimal cell health and enzyme function | Controlled at ~7.0 | Prevents acidification of the medium, which inhibits growth. jmb.or.kr |

| Host Strain | Minimize product loss | Engineered strain with deleted aldehyde reductase genes | Prevents conversion of aldehyde to alcohol. asm.orgnih.gov |

Advanced Stereoselective Chemical Synthesis Approaches

Chemical synthesis provides versatile and powerful routes to this compound, with modern methods focusing on achieving high stereoselectivity, a critical aspect for chiral molecules.

Since the methyl group at position 12 creates a chiral center, the enantioselective synthesis of this compound is of significant interest. Asymmetric catalysis is the primary strategy for establishing this stereocenter with high enantiomeric excess (ee). Various catalytic systems have been developed for the synthesis of chiral aldehydes, which can be adapted for this specific target.

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, have emerged as powerful tools for asymmetric synthesis. brandeis.edunih.gov These small organic molecules can catalyze conjugate additions to α,β-unsaturated aldehydes, enabling the enantioselective formation of C-C bonds and the creation of chiral centers. brandeis.edu Chiral aldehyde catalysis itself has become a recognized strategy for achieving high stereocontrol in reactions involving amines and their derivatives. thieme-connect.com

Transition Metal Catalysis: Chiral complexes of transition metals like rhodium, palladium, and copper are widely used for asymmetric transformations. researchgate.netacs.orgacs.org For instance, the asymmetric hydrogenation of α,β-unsaturated aldehydes or the enantioselective cross-coupling of organometallic reagents with aldehyde precursors can be used to set the desired stereochemistry. researchgate.net The choice of the chiral ligand coordinated to the metal center is paramount in dictating the stereochemical outcome of the reaction. wikipedia.org The development of combined chiral aldehyde/palladium catalysis has enabled the asymmetric functionalization of various substrates to produce optically active products. acs.org

These general methodologies provide a framework for the asymmetric synthesis of the chiral backbone of this compound or its precursors.

The total synthesis of this compound relies on the strategic assembly of the carbon skeleton from smaller, readily available starting materials. A key precursor for the synthesis of this compound is its corresponding carboxylic acid, 13-methyltetradecanoic acid . researchgate.netcsic.esdoaj.org The aldehyde can be readily obtained from this acid via a selective reduction in the final step.

A practical synthesis for 13-methyltetradecanoic acid has been described, which builds the branched-chain structure through a Wittig-type reaction. researchgate.netcsic.es This synthesis illustrates a common strategy in organic synthesis: the disconnection of the target molecule into key fragments or intermediates that can be synthesized and coupled together.

The key steps in this reported synthesis are:

Chain Elongation: The synthesis starts with undecanoic acid, a C11 straight-chain carboxylic acid.

Wittig Reaction: The undecanoic acid is converted into a phosphonium (B103445) salt derivative. This salt is then reacted with isobutyraldehyde (B47883) (2-methylpropanal) in a Wittig reaction. This reaction forms a carbon-carbon double bond, coupling the C11 chain with the isobutyl group and extending the chain to the desired C15 length with the characteristic branched methyl group at the penultimate position.

Reduction: The double bond formed in the Wittig reaction is subsequently reduced (hydrogenated) to a single bond, yielding the saturated carbon skeleton of 13-methyltetradecanoic acid.

Final Conversion: The resulting 13-methyltetradecanoic acid can then be selectively reduced to this compound using standard organic chemistry methods, such as conversion to an acid chloride followed by reduction with a mild hydride reagent (e.g., lithium tri-tert-butoxyaluminum hydride, Rosenmund reduction) to avoid over-reduction to the alcohol.

This pathway highlights the use of fundamental organic reactions to construct a complex target molecule from simpler precursors. The key intermediates in this process are the undecanoic acid derivative and isobutyraldehyde, which are coupled to form the final carbon framework. researchgate.netcsic.es

Structure Activity Relationship Sar Studies of 12 Methyltetradecanal and Analogues

Investigation of Molecular Structural Features Influencing Biological and Olfactory Activities

The biological and olfactory activities of aldehydes like 12-Methyltetradecanal are intrinsically linked to specific molecular features. The key structural components that dictate its interactions with biological systems, particularly olfactory receptors, are the aldehyde functional group, the length of the carbon chain, and the presence and position of branching.

The aldehyde group (-CHO) is a critical feature for the olfactory perception of this class of molecules. It is a highly reactive group that can form covalent bonds with nucleophilic residues, such as lysine, in receptor proteins. This reactivity is thought to be a key factor in the activation of certain olfactory receptors.

The carbon chain length significantly influences both the volatility and the binding affinity of the molecule. Longer carbon chains generally lead to lower volatility, which affects the concentration of the molecule that reaches the olfactory receptors. For aliphatic aldehydes, odor characteristics are known to change with chain length. While specific data for this compound is limited, general trends suggest that long-chain aldehydes possess fatty, waxy, or floral notes.

A hypothetical representation of how structural modifications might influence the olfactory profile of this compound is presented in the table below.

| Compound Name | Structural Modification | Predicted Olfactory Profile |

| Tetradecanal | No branching | Waxy, fatty |

| 2-Methyltetradecanal | Methyl group near the aldehyde | Potential for altered potency due to steric hindrance at the binding site |

| This compound | Methyl group near the end of the chain | Subtle modification of the waxy, fatty notes, possibly introducing a slight nuance |

| 13-Methyltetradecanal | Methyl group at the penultimate carbon | Similar to this compound, with minor variations in the olfactory profile |

Comparative Studies with Structural Isomers, Homologs, and Derivates in Biological Assays

Comparative biological assays are essential for elucidating the specific contributions of different structural features to the activity of this compound. Such studies would involve testing structural isomers (same chemical formula, different structure), homologs (differing by a repeating unit, such as a -CH2- group), and derivatives (chemically modified versions) in various biological systems.

Homologs: Analyzing a homologous series, for instance, comparing 12-Methyltridecanal (C14), this compound (C15), and 12-Methylpentadecanal (C16), would highlight the effect of carbon chain length. In many long-chain aldehydes, biological activities such as antimicrobial efficacy often show a parabolic relationship with chain length, where activity increases up to a certain length and then decreases due to poor water solubility and transport across cell membranes. mst.edu

Derivatives: The biological activity of derivatives of this compound, such as the corresponding carboxylic acid (12-methyltetradecanoic acid) or alcohol (12-methyltetradecanol), would underscore the significance of the aldehyde functional group. The aldehyde's reactivity is often central to its biological effects, and converting it to a less reactive group like an alcohol or a more polar group like a carboxylic acid would likely alter its activity profile significantly.

The following table provides a hypothetical comparison of the biological activities of this compound and its analogues, based on general principles of aldehyde cytotoxicity.

| Compound Name | Relationship to this compound | Predicted Relative Cytotoxicity | Rationale |

| 11-Methyltetradecanal | Isomer | Similar | The position of the methyl group is not expected to drastically alter general cytotoxicity. |

| This compound | Reference Compound | Baseline | - |

| 12-Methyltridecanal | Homolog (shorter chain) | Potentially lower | Shorter chain length may lead to reduced membrane disruption. |

| 12-Methylpentadecanal | Homolog (longer chain) | Potentially higher | Increased lipophilicity could enhance interaction with cell membranes. |

| 12-Methyltetradecanoic acid | Derivative (Carboxylic Acid) | Lower | Reduced reactivity of the functional group. |

| 12-Methyltetradecanol | Derivative (Alcohol) | Lower | Reduced reactivity of the functional group. |

Computational Modeling and Predictive Analytics for Elucidating SAR Principles

Computational modeling and predictive analytics are powerful tools for understanding the structure-activity relationships of molecules like this compound at a molecular level. These methods can predict how structural variations will affect a molecule's interaction with biological targets, thereby guiding the synthesis and testing of new analogues.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govbio-hpc.eu For this compound and its analogues, a QSAR model could be developed to predict olfactory potency or antimicrobial activity. This would involve calculating a set of molecular descriptors for each compound, such as molecular weight, logP (a measure of lipophilicity), and various topological and electronic descriptors. These descriptors are then used to build a mathematical equation that can predict the activity of new, untested compounds.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. newcastle.edu.au In the context of this compound, molecular docking could be used to simulate its interaction with a model of an olfactory receptor. nih.gov This would provide insights into the specific amino acid residues in the receptor's binding pocket that interact with the aldehyde. By docking various isomers and homologs, one could predict how changes in structure affect the binding affinity and orientation, thus explaining differences in olfactory perception.

The table below illustrates the types of molecular descriptors that would be used in a QSAR study of this compound and its analogues.

| Descriptor Type | Example Descriptor | Relevance to Biological/Olfactory Activity |

| Constitutional | Molecular Weight | Influences volatility and transport properties. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Geometric | 3D-MoRSE descriptors | Encodes the 3D structure of the molecule. |

| Electronic | Partial Charges | Relates to the reactivity of the aldehyde group. |

| Physicochemical | LogP | A measure of lipophilicity, important for membrane interactions. |

Through the integration of these computational approaches with experimental data, a comprehensive understanding of the structure-activity relationship of this compound can be achieved, facilitating the design of novel analogues with desired olfactory or biological properties.

Emerging Research Frontiers and Future Directions in 12 Methyltetradecanal Studies

Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways Governing 12-Methyltetradecanal Production

A primary frontier in the study of this compound lies in deciphering its precise biosynthetic origins. While the general pathways for the formation of branched-chain fatty acids are understood to involve enzymes such as branched-chain α-keto acid dehydrogenase and fatty acid synthase, the specific enzymes responsible for the synthesis of a C15 branched-chain aldehyde are yet to be fully characterized. researchgate.net Future research will likely focus on identifying and characterizing novel enzymes with specificity for branched-chain substrates.

Key research directions in this area include:

Identification of Novel Desaturases and Elongases: Investigating enzymes that introduce the methyl branch at the specific C12 position of the tetradecanal backbone.

Characterization of Aldehyde Reductases: Pinpointing the reductases that catalyze the final step in the formation of this compound from its corresponding carboxylic acid precursor.

Genetic Pathway Mapping: Utilizing techniques such as CRISPR-Cas9 gene editing and RNA sequencing (RNA-Seq) to identify and validate the genes involved in the this compound biosynthetic pathway. mdpi.com

Recent discoveries of novel α-dioxygenases in cyanobacteria, which are involved in the biosynthesis of fatty aldehydes, suggest that similar enzymatic pathways could be responsible for the production of branched-chain aldehydes in other organisms. nih.gov These enzymes offer a promising avenue for investigating the biocatalytic production of specific aldehydes. nih.govresearchgate.net

Application of Advanced Omics Approaches (e.g., Lipidomics, Metabolomics) for Comprehensive Profiling

The advent of "omics" technologies provides a powerful toolkit for the comprehensive analysis of this compound and its related metabolites within a biological system. nih.gov Lipidomics and metabolomics, in particular, enable the high-throughput profiling of a wide array of molecules, offering insights into the metabolic context in which this compound is produced and utilized. mdpi.com

Future applications of omics in this compound research will likely involve:

Untargeted Metabolomics: To identify novel downstream metabolites and interconnected metabolic pathways.

Volatilomics: As a volatile organic compound (VOC), this compound can be studied using volatilomics to understand its role in chemical communication and signaling. researchgate.net

Integrated Omics: Combining lipidomic and metabolomic data with transcriptomic and proteomic data to build a holistic model of the regulatory networks governing this compound metabolism. mdpi.com

These approaches have the potential to reveal previously unknown biological roles and interactions of this compound. mdpi.com

Development of Highly Sensitive and Targeted Analytical Tools for Specific Biological Matrices

A significant challenge in studying this compound is its detection and quantification in complex biological samples, where it is often present in trace amounts. mdpi.com The development of more sensitive and specific analytical methods is therefore a critical area of future research.

Innovations in this field are expected to include:

Advanced Mass Spectrometry Techniques: The use of techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) with enhanced ionization methods and high-resolution analyzers will improve detection limits and structural elucidation. nih.govnih.govcreative-proteomics.comnih.gov

Novel Derivatization Reagents: The synthesis of new chemical probes that selectively react with aldehydes can enhance their detection by fluorescence or mass spectrometry. rsc.orgmdpi.comnih.gov

Biosensor Development: The creation of biosensors, potentially utilizing specific enzymes or antibodies, could enable real-time monitoring of this compound in living systems. nih.gov

The table below summarizes some of the advanced analytical techniques being explored for the detection of aldehydes like this compound.

| Analytical Technique | Principle | Advantages | Challenges |

| GC-MS | Separation based on volatility and mass-to-charge ratio. nih.gov | High sensitivity and specificity for volatile compounds. nih.gov | Requires derivatization for less volatile aldehydes. |

| LC-MS | Separation based on polarity and mass-to-charge ratio. creative-proteomics.com | Suitable for a wide range of aldehydes, including less volatile ones. acs.org | Matrix effects can suppress ionization. |

| SPME-GC-MS | Solid-phase microextraction for sample concentration prior to GC-MS. nih.gov | Excellent for trace analysis of volatile compounds. nih.gov | Fiber coating selection is crucial for optimal extraction. |

| Fluorescent Probes | Chemical sensors that exhibit a change in fluorescence upon reacting with aldehydes. rsc.org | Enables imaging of aldehydes in live cells. rsc.org | Specificity for a particular aldehyde can be a challenge. |

Exploration of Undiscovered Biological Roles and Ecological Significance in Diverse Ecosystems

While some aldehydes are known to function as semiochemicals, such as pheromones in insects, the specific biological roles of this compound remain largely unexplored. nih.govplantprotection.pl Future research will be crucial in uncovering its functions in various organisms and ecosystems.

Potential areas of investigation include:

Insect Chemical Ecology: Investigating its role as a pheromone or kairomone in insect communication, which could have applications in pest management. usda.govresearchgate.net

Plant-Herbivore Interactions: Exploring its potential as a plant-derived volatile that influences herbivore behavior. researchgate.net

Microbial Signaling: Determining if it acts as a signaling molecule in microbial communities.

Marine Ecosystems: Investigating its presence and function in marine organisms, where volatile unsaturated aldehydes from diatoms are known to have defensive roles. researchgate.net

The discovery of its biological functions could open up new avenues for its application in agriculture, environmental science, and biotechnology. creative-proteomics.com

Rational Design and Development of Bio-Inspired Synthetic Methodologies for Sustainable Production

As the potential applications of this compound become clearer, the demand for efficient and sustainable methods for its production will increase. nih.gov Bio-inspired synthesis, which mimics natural enzymatic processes, offers a promising alternative to traditional chemical synthesis. researchgate.net

Future research in this area will focus on:

Biocatalysis: Utilizing whole-cell or isolated enzymes to catalyze the synthesis of this compound. nih.govacs.orgupc.edu This approach can offer high selectivity and operate under mild, environmentally friendly conditions. nih.gov

Metabolic Engineering: Modifying the metabolic pathways of microorganisms to enhance the production of this compound.

Chemo-enzymatic Synthesis: Combining chemical and enzymatic steps to create efficient and scalable synthetic routes. nih.gov

Catalyst Development: The rational design of novel catalysts, including both biocatalysts and chemical catalysts, for the selective synthesis of branched-chain aldehydes. acs.orgresearchgate.netfrontiersin.orgnih.govnih.gov

The table below outlines some of the enzymes and catalytic systems being investigated for the synthesis of aldehydes.

| Enzyme/Catalyst | Substrate | Product | Key Features |

| α-Dioxygenases (α-DOXs) | Fatty Acids nih.gov | Fatty Aldehydes nih.gov | Heme-dependent enzymes that utilize molecular oxygen. researchgate.net |

| Carboxylic Acid Reductases (CARs) | Carboxylic Acids researchgate.net | Aldehydes researchgate.net | Require ATP and NADPH as cofactors. |

| Alcohol Oxidases (AOXs) | Alcohols upc.edu | Aldehydes upc.edu | FAD or Cu ion-dependent enzymes. upc.edu |

| Rhodium-based Catalysts | Aldehydes and Vinyl Bromides nih.gov | Branched or Linear Ketones nih.gov | Regiodivergent synthesis. |

| Tandem Electrochemical-Chemical Catalysis | Alcohols | Aldehydes | Enables high current densities and efficient conversion. rsc.org |

The continued exploration of these emerging frontiers will undoubtedly shed more light on the multifaceted nature of this compound, transforming it from a chemical curiosity into a molecule of significant scientific and potentially commercial interest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.